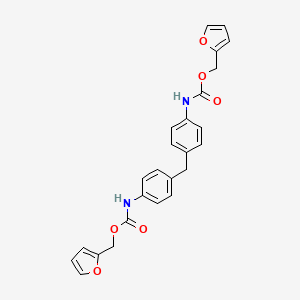

bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate

Descripción general

Descripción

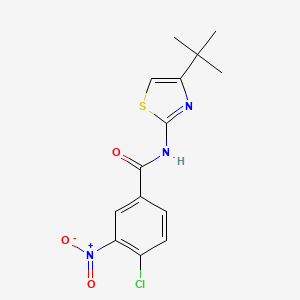

Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate, also known as Fmoc-Cl, is a widely used reagent in organic chemistry for the protection of amino groups during peptide synthesis. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. The compound has a molecular formula of C21H16N2O4 and a molecular weight of 364.36 g/mol.

Mecanismo De Acción

Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is a reactive reagent that reacts with the amino group of an amino acid to form a carbamate linkage. This reaction protects the amino group from further reaction, allowing selective activation of the carboxyl group for peptide bond formation. The Fmoc group can be removed using a mild base such as piperidine, which regenerates the free amino group for further reaction.

Biochemical and Physiological Effects:

This compound itself has no known biochemical or physiological effects, as it is primarily used as a reagent in chemical synthesis. However, peptides synthesized using this compound may have a wide range of biological effects depending on their sequence and structure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate for peptide synthesis is its high reactivity and selectivity, which allows for efficient and selective protection of amino groups. Additionally, the Fmoc group is easily removed under mild conditions, allowing for easy deprotection and purification of the synthesized peptide. However, this compound is a hazardous reagent that requires careful handling and disposal, and its use may result in the generation of toxic byproducts.

Direcciones Futuras

There are several areas of future research related to bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate and peptide synthesis. One area of interest is the development of new protecting groups that may offer improved selectivity and efficiency for amino group protection. Additionally, the development of new methods for peptide synthesis, such as solid-phase synthesis and microwave-assisted synthesis, may offer advantages over traditional solution-phase synthesis methods. Finally, the use of peptides and peptidomimetics in drug discovery and development continues to be an active area of research, with the potential for new therapeutics targeting a wide range of diseases and conditions.

Métodos De Síntesis

Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is typically synthesized by the reaction of 9-fluorenylmethyl chloroformate with 4-methylphenylenediamine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the final product by reaction with hydrogen chloride.

Aplicaciones Científicas De Investigación

Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is widely used in the synthesis of peptides and peptidomimetics, which have a wide range of applications in biological research and drug discovery. Peptides are important molecules in biological systems, and their synthesis is of great interest to researchers in fields such as biochemistry, pharmacology, and biotechnology.

Propiedades

IUPAC Name |

furan-2-ylmethyl N-[4-[[4-(furan-2-ylmethoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-24(32-16-22-3-1-13-30-22)26-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)27-25(29)33-17-23-4-2-14-31-23/h1-14H,15-17H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQLRZFQTDYMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901144842 | |

| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60387-40-8 | |

| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60387-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)

![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)

![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)

![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)

![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)

![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)

![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)